molecular formula C6H4BrNO2 B3193877 6-Bromo-[1,3]dioxolo[4,5-b]pyridine CAS No. 76470-56-9

6-Bromo-[1,3]dioxolo[4,5-b]pyridine

Numéro de catalogue B3193877
Numéro CAS: 76470-56-9
Poids moléculaire: 202.01 g/mol
Clé InChI: HGGHHALBPHBHNP-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

“6-Bromo-[1,3]dioxolo[4,5-b]pyridine” is a chemical compound with the molecular formula C6H4BrNO2 . It has a molecular weight of 202.01 . The IUPAC name for this compound is 6-bromo-[1,3]dioxolo[4,5-b]pyridine .


Molecular Structure Analysis

The InChI code for “6-Bromo-[1,3]dioxolo[4,5-b]pyridine” is 1S/C6H4BrNO2/c7-4-1-5-6(8-2-4)10-3-9-5/h1-2H,3H2 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.


Physical And Chemical Properties Analysis

“6-Bromo-[1,3]dioxolo[4,5-b]pyridine” is a white to yellow solid . More specific physical and chemical properties such as melting point, boiling point, and density were not found in the available resources.

Applications De Recherche Scientifique

1. Synthesis and Molecular Docking

6-Bromo-[1,3]dioxolo[4,5-b]pyridine derivatives have been synthesized and utilized in molecular docking studies. These derivatives, such as 6-bromo-imidazo[4,5-b]pyridine, have shown potential as tyrosyl-tRNA synthetase inhibitors, with significant binding affinity. The compounds were characterized using NMR spectroscopy and confirmed through monocrystalline X-ray crystallography. Theoretical calculations and molecular docking studies highlighted their binding affinity, particularly noting one compound with a binding affinity of -8.74 Kcal/mol (Jabri et al., 2023).

2. Synthesis and Antitumor Activity

Copper(II) complexes with 5-pyridin-2-yl-[1,3]dioxolo[4,5-g]isoquinoline derivatives, including 6-bromo variants, were synthesized and characterized. Their in vitro anticancer activities were evaluated against various cancer cell lines. The complexes showed enhanced anticancer activities compared to their ligands and copper salt. Specifically, some complexes displayed selective cytotoxicity to certain cancer cells and triggered cell apoptosis through various pathways (Zhang et al., 2019).

3. Corrosion Inhibition

6-Bromo-[1,3]dioxolo[4,5-b]pyridine derivatives have been studied for their corrosion inhibition properties. They have been evaluated against mild steel corrosion in acidic environments. The derivatives demonstrated high inhibition performance and behaved as mixed-type inhibitors. Density functional theory and molecular dynamic simulation supported the experimental results, confirming the effectiveness of these compounds as corrosion inhibitors (Saady et al., 2021).

4. Crystal Structure Analysis

The crystal and molecular structure of 6-bromo-2-(furan-2-yl)-3-(prop-2-ynyl)-3H-imidazo[4,5-b]pyridine was investigated. The focus was on its molecular geometry in the solid state and the associated intermolecular interactions. This study provides insights into the structural characteristics of this compound and its potential applications in various fields (Rodi et al., 2013).

5. Synthesis and Anticancer/Antimicrobial Activities

6-Bromo-[1,3]dioxolo[4,5-b]pyridine derivatives have been synthesized using microwave-assisted and conventional methods. These compounds were screened for their anticancer and antimicrobial activities. Some derivatives showed significant antibacterial and antifungal activities, while others exhibited prominent anticancer activity against specific cancer cell lines. This highlights the potential of these compounds in developing new anticancer and antimicrobial agents (Shelke et al., 2017).

Safety and Hazards

The safety data sheet for a similar compound suggests that it is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It may have acute oral toxicity and cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the respiratory system being a target organ .

Propriétés

IUPAC Name

6-bromo-[1,3]dioxolo[4,5-b]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4BrNO2/c7-4-1-5-6(8-2-4)10-3-9-5/h1-2H,3H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGGHHALBPHBHNP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)N=CC(=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4BrNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10502666
Record name 6-Bromo-2H-[1,3]dioxolo[4,5-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10502666
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.01 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

76470-56-9
Record name 6-Bromo-2H-[1,3]dioxolo[4,5-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10502666
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-bromo-2H-[1,3]dioxolo[4,5-b]pyridine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

To a suspension of 5-Bromo-pyridine-2,3-diol (10.0 g, 52.63 mmol, commercially available, CAS 34206-49-0) in NMP (100 mL) was added K2CO3 (21.97 g, 158 mmol) and dibromo methane (10.97 g, 63.16 mmol). The reaction mixture was heated to 90° C. for 16 h. EtOAc was added and the salts were filtered off. Water was added, the phases were separated and the aq layer was extracted with more ethyl acetate. The combined organic layers was dried over anhydrous Na2SO4 and concentrated under vacuo to get the crude compound. The crude compound was purified by silica gel chromatography (eluent 5% ethyl acetate in petrol ether). Yield of 6-Bromo-[1,3]dioxolo[4,5-b]pyridine 2:2 g (21%) pure by 1H NMR (400 MHz, DMSO) δ 7.71 (d, 1H, J=2 Hz), 7.55 (d, 1H, J=2 Hz), 6.20 (s, 2H). Mp 69-71 C.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
21.97 g
Type
reactant
Reaction Step Three
Quantity
10.97 g
Type
reactant
Reaction Step Three
Name
Quantity
100 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-Bromo-[1,3]dioxolo[4,5-b]pyridine
Reactant of Route 2
Reactant of Route 2
6-Bromo-[1,3]dioxolo[4,5-b]pyridine
Reactant of Route 3
Reactant of Route 3
6-Bromo-[1,3]dioxolo[4,5-b]pyridine
Reactant of Route 4
6-Bromo-[1,3]dioxolo[4,5-b]pyridine
Reactant of Route 5
6-Bromo-[1,3]dioxolo[4,5-b]pyridine
Reactant of Route 6
6-Bromo-[1,3]dioxolo[4,5-b]pyridine

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.